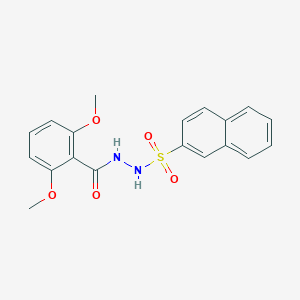
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide, also known as DNNSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the study of cancer. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation. This compound inhibits the activation of Akt, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This property makes this compound a potential candidate for the treatment of diseases that involve abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration. This compound has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide is its ability to inhibit the Akt signaling pathway, which is involved in various cellular processes. This property makes this compound a potential candidate for the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer to cells in vitro.
Orientations Futures
There are several future directions for the study of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide. One of the significant directions is the development of this compound analogs that exhibit improved solubility and potency. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of research that requires further investigation. Furthermore, the study of the molecular mechanisms underlying the neuroprotective effects of this compound is an area of research that requires further exploration.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound has been optimized to yield high purity this compound, and it has been found to exhibit various biochemical and physiological effects. The inhibition of the Akt signaling pathway is the mechanism of action of this compound, and it has been found to have potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The future directions for the study of this compound include the development of this compound analogs, the use of this compound in combination with other drugs, and the study of the molecular mechanisms underlying its neuroprotective effects.
Méthodes De Synthèse
The synthesis of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide involves a multi-step process that starts with the reaction of 2-naphthalenesulfonyl chloride with hydrazine hydrate to form 2-naphthalenesulfonohydrazide. The resulting compound is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of triethylamine to produce this compound. This synthesis method has been optimized to yield high purity this compound and has been used in various scientific research studies.
Propriétés
Formule moléculaire |
C19H18N2O5S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N//'-naphthalen-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-8-5-9-17(26-2)18(16)19(22)20-21-27(23,24)15-11-10-13-6-3-4-7-14(13)12-15/h3-12,21H,1-2H3,(H,20,22) |
Clé InChI |
DTHWMGHSGPBAQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Solubilité |
0.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306215.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate](/img/structure/B306216.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)